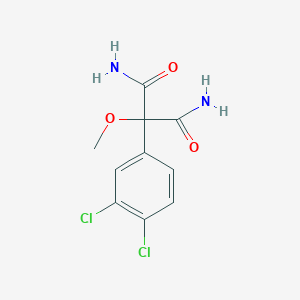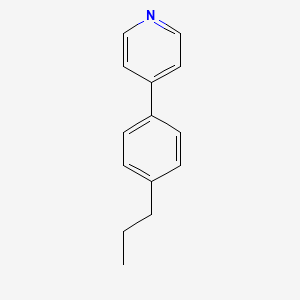
1-Ethynylcyclohexyl diphenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynylcyclohexyl diphenyl phosphite is an organophosphorus compound with the molecular formula C20H21O3P It is a derivative of phosphorous acid, where the hydrogen atoms are replaced by ethynylcyclohexyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethynylcyclohexyl diphenyl phosphite can be synthesized through the reaction of diphenylphosphite with 1-ethynylcyclohexanol. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the phosphite ester. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynylcyclohexyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphite to phosphine derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under mild conditions.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphite esters.
Applications De Recherche Scientifique
1-Ethynylcyclohexyl diphenyl phosphite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in polymer production to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 1-ethynylcyclohexyl diphenyl phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphite: A simpler analog with similar reactivity but lacking the ethynylcyclohexyl group.
Diethylphosphite: Another analog with ethyl groups instead of phenyl groups.
Diisopropylphosphite: Contains isopropyl groups, offering different steric and electronic properties.
Uniqueness
1-Ethynylcyclohexyl diphenyl phosphite is unique due to the presence of the ethynylcyclohexyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
89784-70-3 |
|---|---|
Formule moléculaire |
C20H21O3P |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(1-ethynylcyclohexyl) diphenyl phosphite |
InChI |
InChI=1S/C20H21O3P/c1-2-20(16-10-5-11-17-20)23-24(21-18-12-6-3-7-13-18)22-19-14-8-4-9-15-19/h1,3-4,6-9,12-15H,5,10-11,16-17H2 |
Clé InChI |
QZIQISGHQVBGKS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCCCC1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


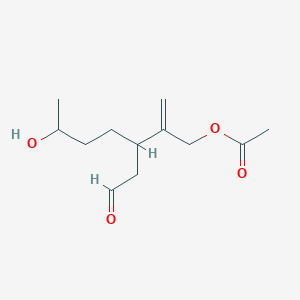
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
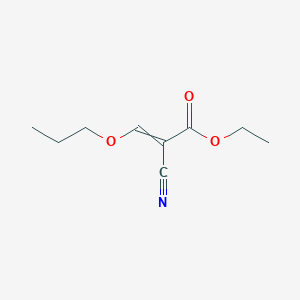
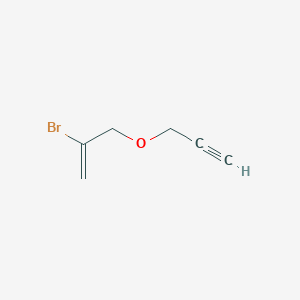
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)




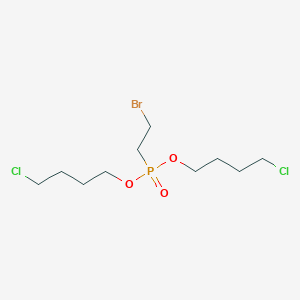
methanone](/img/structure/B14372107.png)
